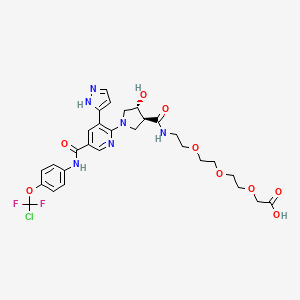
Hif-phd-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hif-phd-IN-2 is a compound that functions as a hypoxia-inducible factor prolyl hydroxylase inhibitor. Hypoxia-inducible factor prolyl hydroxylase inhibitors are a class of drugs that stabilize hypoxia-inducible factors, which are transcription factors that respond to changes in oxygen levels in the cellular environment. These inhibitors have significant therapeutic potential, particularly in the treatment of anemia associated with chronic kidney disease .
Preparation Methods
The synthesis of Hif-phd-IN-2 involves several steps, including the production and purification of recombinant prolyl hydroxylase domain 2 (PHD2). The process typically involves the use of mass spectrometry to follow PHD2-catalyzed reactions and the stabilization of hypoxia-inducible factor in cells by immunoblotting . Industrial production methods for such compounds often involve large-scale chemical synthesis and purification processes to ensure the compound’s efficacy and safety.
Chemical Reactions Analysis
Hif-phd-IN-2 undergoes various chemical reactions, including oxidation and hydroxylation. The compound interacts with oxygen-dependent hydroxylation on specific proline residues, which leads to the stabilization of hypoxia-inducible factors . Common reagents used in these reactions include oxygen and specific enzymes like prolyl hydroxylase. The major products formed from these reactions are stabilized hypoxia-inducible factors that can then activate the transcription of various genes involved in erythropoiesis and iron metabolism .
Scientific Research Applications
Hif-phd-IN-2 has a wide range of scientific research applications. In medicine, it is primarily used to treat anemia in patients with chronic kidney disease by promoting the production of endogenous erythropoietin . In biology, it is used to study the cellular response to hypoxia and the regulation of hypoxia-inducible factors .
Mechanism of Action
The mechanism of action of Hif-phd-IN-2 involves the inhibition of prolyl hydroxylase domain enzymes, which are responsible for the degradation of hypoxia-inducible factors under normal oxygen conditions. By inhibiting these enzymes, this compound stabilizes hypoxia-inducible factors, allowing them to accumulate and activate the transcription of genes involved in erythropoiesis, iron metabolism, and angiogenesis . This process is crucial for the adaptation of cells to low oxygen conditions and has significant therapeutic implications .
Comparison with Similar Compounds
Hif-phd-IN-2 is similar to other hypoxia-inducible factor prolyl hydroxylase inhibitors such as daprodustat, roxadustat, and vadadustat . These compounds share a common mechanism of action but differ in their chemical structures and specific applications. For example, roxadustat has been approved for the treatment of anemia in chronic kidney disease patients in China .
Properties
Molecular Formula |
C17H15N5O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[6-[4-(4-cyanophenyl)-3-oxo-1H-pyrazol-2-yl]pyridin-3-yl]ethanesulfonamide |
InChI |
InChI=1S/C17H15N5O3S/c1-2-26(24,25)21-14-7-8-16(19-10-14)22-17(23)15(11-20-22)13-5-3-12(9-18)4-6-13/h3-8,10-11,20-21H,2H2,1H3 |
InChI Key |
ZZLAHWZWGAILNI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CN=C(C=C1)N2C(=O)C(=CN2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)





